molecular formula C9H13FN2 B3019308 4-[(Dimethylamino)methyl]-2-fluoroaniline CAS No. 1344353-43-0

4-[(Dimethylamino)methyl]-2-fluoroaniline

Cat. No. B3019308
CAS RN: 1344353-43-0
M. Wt: 168.215
InChI Key: VWVZWMONLJPEQH-UHFFFAOYSA-N
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Description

“4-[(Dimethylamino)methyl]-2-fluoroaniline” is a chemical compound with the CAS Number: 1344353-43-0 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of “this compound” is 168.21 . For a detailed molecular structure, further experimental studies like X-ray crystallography or NMR spectroscopy would be needed.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds like 4-Dimethylaminopyridine (DMAP) are known to be useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties would require experimental determination.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-2-fluoroaniline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[(Dimethylamino)methyl]-2-fluoroaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a high degree of selectivity for certain enzymes, making it a useful tool for studying their activity. However, this compound has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for 4-[(Dimethylamino)methyl]-2-fluoroaniline research. One area of interest is the development of new drugs based on the structure of this compound. Another area of research is the study of its potential applications in the field of materials science, specifically in the synthesis of fluorescent dyes and polymers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

4-[(Dimethylamino)methyl]-2-fluoroaniline can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with formaldehyde and dimethylamine. The reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-[(Dimethylamino)methyl]-2-fluoroaniline has been used in various scientific studies due to its unique properties. It has been shown to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. This compound has also been used in the synthesis of other compounds, such as fluorescent dyes and polymers.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-[(dimethylamino)methyl]-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-9(11)8(10)5-7/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZWMONLJPEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1344353-43-0
Record name 4-[(dimethylamino)methyl]-2-fluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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